molecular formula C13H10Cl2O3S B12124108 4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride

4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride

Cat. No.: B12124108
M. Wt: 317.2 g/mol
InChI Key: QALZPQCPJCTOLR-UHFFFAOYSA-N
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Description

4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C13H10Cl2O3S. This compound is characterized by the presence of a benzenesulfonyl chloride group attached to a 2-chlorobenzyl ether moiety. It is a solid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Chlorobenzyl alcohol+Benzenesulfonyl chloride4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride+HCl\text{2-Chlorobenzyl alcohol} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Chlorobenzyl alcohol+Benzenesulfonyl chloride→4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Oxidation: The benzylic position can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Benzoic Acid Derivatives: Formed by oxidation of the benzylic position.

Scientific Research Applications

4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules to study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenoxy)benzenesulfonyl chloride
  • 4-(2-Chloro-4-fluorobenzyl)oxybenzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride is unique due to the presence of the 2-chlorobenzyl ether moiety, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C13H10Cl2O3S

Molecular Weight

317.2 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]benzenesulfonyl chloride

InChI

InChI=1S/C13H10Cl2O3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2

InChI Key

QALZPQCPJCTOLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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